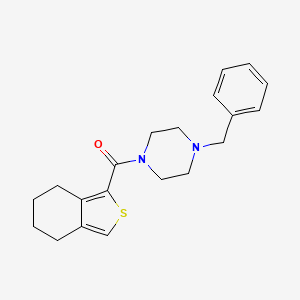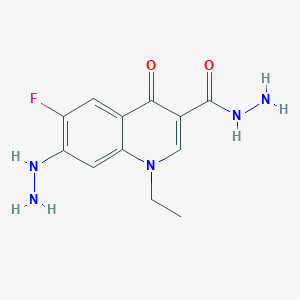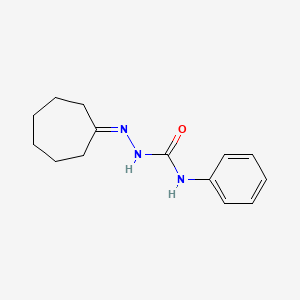![molecular formula C22H28N4O2 B5521349 2-(3-hydroxypropyl)-8-(6-phenyl-3-pyridazinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5521349.png)
2-(3-hydroxypropyl)-8-(6-phenyl-3-pyridazinyl)-2,8-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spirocyclic compounds, including the diazaspiro[5.5]undecane framework, represent a fascinating class of molecules with significant synthetic and medicinal interest. They are known for their complex molecular architecture and have been explored for various applications, including as intermediates in pharmaceutical synthesis.
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives often involves intricate chemical reactions, leveraging starting materials like barbituric acid or cyclohexenyl methyl ketone for the construction of the spirocyclic core. For example, efficient stereoselective synthesis has been described for similar spirocyclic compounds, utilizing Michael addition reactions or intramolecular spirocyclization of pyridine substrates (Ibuka et al., 1981; Parameswarappa & Pigge, 2011).
Aplicaciones Científicas De Investigación
Antihypertensive and Cardiovascular Research
One area where diazaspiro[5.5]undecane derivatives have shown promise is in the development of antihypertensive agents. Compounds such as 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been prepared and evaluated for antihypertensive activity, revealing significant potential in treating conditions like hypertension. For example, specific derivatives demonstrated activity due to peripheral alpha 1-adrenoceptor blockade, highlighting their relevance in cardiovascular research (Clark et al., 1983).
Chemical Synthesis and Material Science
In material science and chemical synthesis, the structural utility of diazaspiro[5.5]undecane derivatives has been explored for creating polymer stabilizers and antioxidants. Studies on polymer stabilizers, for instance, have uncovered synergistic mechanisms between phenolic and thiopropionate type antioxidants, which are crucial for extending the life of various materials (Yachigo et al., 1992).
Bioactive Compound Synthesis
The synthesis of bioactive compounds, including those with potential therapeutic applications, is another significant area. For instance, the synthesis of 8-Aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones has been achieved, showcasing the versatility of diazaspiro[5.5]undecane derivatives in creating compounds with potential biological and pharmacological activities (Ahmed et al., 2012).
Catalysis and Electrocatalytic Applications
Moreover, the use of diazaspiro[5.5]undecane derivatives in catalysis, particularly in enantioselective electrocatalytic oxidation of secondary alcohols, has been documented. This illustrates the compound's role in facilitating selective chemical transformations, an essential aspect of synthetic chemistry (Kashiwagi et al., 1999).
Propiedades
IUPAC Name |
2-(3-hydroxypropyl)-8-(6-phenylpyridazin-3-yl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c27-15-5-14-26-17-22(12-10-21(26)28)11-4-13-25(16-22)20-9-8-19(23-24-20)18-6-2-1-3-7-18/h1-3,6-9,27H,4-5,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLRKDLSJCPLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N(C2)CCCO)CN(C1)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5521270.png)
![4-[(2-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5521276.png)
![3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5521282.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5521303.png)
![2-[4-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B5521320.png)


![3-(3-oxo-3H-benzo[f]chromen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B5521334.png)

![4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5521339.png)
![1-phenyl-4-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-2-piperazinone](/img/structure/B5521351.png)

![2,3,3-trichloro-2-propen-1-yl 2-{[(2-methylphenyl)amino]carbonyl}benzoate](/img/structure/B5521359.png)
![4-{[(2-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5521367.png)